REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([CH3:11])[CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[C:4]([CH3:11])[CH:3]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with sodium sulfate decahydrate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
the filter cake washed with THF
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue via biotage
|
Type
|
WASH
|
Details
|
eluting with 30% ethyl acetate/hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |